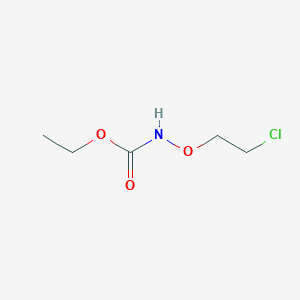
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group, a fluorobenzyl group, and a methylthio group attached to the purine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various substitution reactions to introduce the amino, fluorobenzyl, and methylthio groups. Common reagents used in these reactions include halogenating agents, nucleophiles, and catalysts to facilitate the substitution processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
化学反应分析
Types of Reactions
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.
Substitution: The amino and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and catalysts are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core.
科学研究应用
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in nucleotide synthesis, leading to antiproliferative effects in cancer cells.
相似化合物的比较
Similar Compounds
- 2-Amino-9-(4-chlorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one
- 2-Amino-9-(4-bromobenzyl)-8-(methylthio)-1H-purin-6(9H)-one
- 2-Amino-9-(4-methylbenzyl)-8-(methylthio)-1H-purin-6(9H)-one
Uniqueness
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable molecule for research and potential therapeutic applications.
属性
分子式 |
C13H12FN5OS |
|---|---|
分子量 |
305.33 g/mol |
IUPAC 名称 |
2-amino-9-[(4-fluorophenyl)methyl]-8-methylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C13H12FN5OS/c1-21-13-16-9-10(17-12(15)18-11(9)20)19(13)6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H3,15,17,18,20) |
InChI 键 |
YQWAXDPFOSTNGP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)

![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)
![Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929091.png)








